Imidazoquinolines
Imidazoquinolines are a class of heterocyclic compounds characterized by the presence of both an imidazole ring and a quinoline ring fused together. These molecules exhibit a diverse range of biological activities due to their unique structural features, making them of significant interest in pharmaceutical research. They often show promising potential as therapeutic agents for various diseases, including cancer, viral infections, and inflammation.
Structurally, these compounds typically consist of an imidazole ring (containing nitrogen atoms at positions 1 and 3) fused with a quinoline ring (characterized by nitrogen and oxygen heteroatoms). The fused-ring system can vary in substitution patterns, providing a wide array of possible structural modifications. These variations allow for the fine-tuning of pharmacological properties such as selectivity, bioavailability, and stability.
In drug development, imidazoquinolines have shown particular interest due to their ability to modulate various enzyme activities and receptor binding. Their potential therapeutic applications are being actively explored, with ongoing research aimed at optimizing their structure-activity relationships (SAR) for improved efficacy and reduced side effects.

Struktur | Chemischer Name | CAS | MF |
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{3H-imidazo4,5-cquinolin-2-yl}methanamine | 1216167-36-0 | C11H10N4 |
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3H-Imidazo[4,5-c]quinolin-2-amine | 1564852-05-6 | C10H8N4 |
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α,α-Dimethyl-1H-imidazo4,5-cquinoline-1-ethanol | 129655-61-4 | C14H15N3O |
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AZD1390 | 2089288-03-7 | C27H32FN5O2 |
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AZD0156 | 1821428-35-6 | C26H31N5O3 |
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Desmethyl-N-propyl Imiquimod | 853792-81-1 | C13H14N4 |
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Desamino Chloroimiquimod | 99010-64-7 | C14H14ClN3 |
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3-Hydroxy Imiquimod | 1807606-78-5 | |
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Imiquimod hydrochloride | 99011-78-6 | C14H17ClN4 |
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Gardiquimod diTFA | 1159840-61-5 | C19H24F3N5O3 |
Verwandte Literatur
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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